3-(3,5-Dimethoxyphenyl)-5-nitrobenzoic acid
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Overview
Description
3-(3,5-Dimethoxyphenyl)-5-nitrobenzoic acid is an organic compound characterized by the presence of both methoxy and nitro functional groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethoxyphenyl)-5-nitrobenzoic acid typically involves a multi-step process:
Coupling Reaction: The nitro-substituted intermediate is then coupled with 3,5-dimethoxyphenylboronic acid using a palladium-catalyzed Suzuki-Miyaura coupling reaction. This step requires a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran.
Purification: The final product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethoxyphenyl)-5-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium methoxide, dimethyl sulfoxide.
Esterification: Methanol, sulfuric acid.
Major Products
Reduction: 3-(3,5-Dimethoxyphenyl)-5-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: Methyl 3-(3,5-dimethoxyphenyl)-5-nitrobenzoate.
Scientific Research Applications
3-(3,5-Dimethoxyphenyl)-5-nitrobenzoic acid has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It is employed in studies investigating the effects of nitroaromatic compounds on biological systems, including their role as enzyme inhibitors.
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethoxyphenyl)-5-nitrobenzoic acid involves its interaction with specific molecular targets:
Nitro Group Reduction: The nitro group can be reduced to an amino group, which may interact with biological targets such as enzymes and receptors.
Methoxy Group Substitution: The methoxy groups can be modified to enhance the compound’s binding affinity and specificity for its targets.
Carboxylic Acid Functionality: The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity.
Comparison with Similar Compounds
3-(3,5-Dimethoxyphenyl)-5-nitrobenzoic acid can be compared with similar compounds such as:
3,5-Dimethoxybenzoic acid: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
5-Nitroanthranilic acid: Contains a nitro group but lacks the methoxy groups, leading to distinct properties and applications.
3,5-Dimethoxyphenylacetic acid: Similar methoxy substitution but different core structure, affecting its chemical behavior and uses.
The uniqueness of this compound lies in its combination of methoxy and nitro groups, which confer specific reactivity and potential for diverse applications.
Properties
IUPAC Name |
3-(3,5-dimethoxyphenyl)-5-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO6/c1-21-13-6-10(7-14(8-13)22-2)9-3-11(15(17)18)5-12(4-9)16(19)20/h3-8H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMAULXVFESUGKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00690884 |
Source
|
Record name | 3',5'-Dimethoxy-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00690884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261913-13-6 |
Source
|
Record name | 3',5'-Dimethoxy-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00690884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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